Sulisobenzone (Benzophenone-4, CAS: 4065-45-6) is a highly water-soluble, broad-spectrum ultraviolet (UVA/UVB) filter and photostabilizer belonging to the sulfonated benzophenone class [1]. Characterized by its core 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid structure, it exhibits primary UV absorption maxima at 285 nm and 320–325 nm. Unlike lipophilic UV filters, the presence of the sulfonic acid moiety imparts exceptional aqueous solubility (approximately 250 g/L), making it a critical procurement choice for clear aqueous gels, shampoos, and water-based sprays [1]. In industrial and cosmetic applications, it functions not only as an active UV absorber but also as a structural photostabilizer, preventing the UV-induced degradation of polyacrylic acid-based polymers, dyes, and active ingredients [2].
Substituting Sulisobenzone with non-sulfonated analogs like Benzophenone-3 (Oxybenzone) or pre-neutralized salts like Benzophenone-5 fundamentally alters formulation thermodynamics and phase compatibility. Benzophenone-3 is highly lipophilic and practically insoluble in water, requiring heavy emulsification or lipid phases that destroy the optical clarity and rheology of aqueous gels and sprays [1]. Conversely, substituting with Benzophenone-5 (the sodium salt) eliminates the formulator's ability to control the counter-ion and in situ neutralization process. Because Benzophenone-4 is a free sulfonic acid (pH < 2.5 in a 1% solution), it allows manufacturers to neutralize it dynamically using specific bases (e.g., triethanolamine or NaOH) to hit precise pH targets and optimize polymer viscosity—a flexibility lost when procuring pre-neutralized generic salts .
The sulfonic acid group on Sulisobenzone drives its high water solubility, differentiating it from standard lipophilic benzophenones. While Benzophenone-3 is practically insoluble in water, Sulisobenzone achieves a solubility of approximately 1 g per 4 mL (250 mg/mL) [1]. This quantitative advantage allows it to be incorporated directly into aqueous phases without the need for complex lipid emulsifiers, preserving the optical clarity of clear gels and water-based sprays.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~250 mg/mL (1 g / 4 mL) |
| Comparator Or Baseline | Benzophenone-3 (Practically insoluble in water) |
| Quantified Difference | >250-fold increase in aqueous solubility |
| Conditions | Aqueous solution at standard room temperature |
Procurement of BP-4 over BP-3 is mandatory for formulators developing optically clear, water-based products that cannot tolerate oil phases or heavy emulsifiers.
Beyond its role as a UV filter, Sulisobenzone acts as a structural protectant for polymer matrices. In polyacrylic acid-based gels (e.g., Carbomer systems), exposure to UV radiation typically causes polymer chain scission and a rapid loss of viscosity. The addition of Benzophenone-4 at concentrations as low as 0.1% effectively absorbs the damaging UV energy, stabilizing the gel's viscosity profile and preventing structural collapse under prolonged UV exposure [1].
| Evidence Dimension | Viscosity retention under UV irradiation |
| Target Compound Data | Viscosity stabilized at 0.1% Benzophenone-4 concentration |
| Comparator Or Baseline | Unprotected polyacrylic acid gel (Rapid viscosity loss and structural degradation) |
| Quantified Difference | Prevention of UV-induced rheological collapse at 0.1% loading |
| Conditions | Polyacrylic acid gels exposed to UV radiation |
Essential for buyers sourcing UV filters that must simultaneously protect the end-user and maintain the shelf-life and physical integrity of the product matrix.
Procuring the free sulfonic acid (Benzophenone-4) rather than its sodium salt (Benzophenone-5) provides critical manufacturing flexibility. A 1% aqueous solution of Benzophenone-4 is highly acidic (pH < 2.5). This allows formulators to neutralize the acid in situ using specific bases, such as triethanolamine (requiring approx. 50-53 g TEA per 100 g BP-4) or sodium hydroxide (approx. 13 g NaOH per 100 g BP-4), to achieve a precise target pH of 5.5–6.0 . Over-neutralization (pH > 9) shifts the UV absorption curve toward shorter wavelengths, a parameter that can be tightly controlled when starting with Benzophenone-4 but is fixed when using pre-neutralized Benzophenone-5 [1].
| Evidence Dimension | Neutralization and pH adjustability |
| Target Compound Data | Free acid (pH < 2.5 at 1%), allows custom counter-ion (e.g., TEA) and controlled shift to pH 5.5-6.0 |
| Comparator Or Baseline | Benzophenone-5 (Pre-neutralized sodium salt, fixed counter-ion) |
| Quantified Difference | Complete control over base selection (e.g., 53g TEA vs 13g NaOH per 100g) and final UV absorption profile optimization |
| Conditions | Aqueous formulation compounding |
Procuring the free acid allows manufacturers to tailor the counter-ion to optimize polymer compatibility and control the exact UV absorption profile via pH.
Because Sulisobenzone achieves aqueous solubility of ~250 mg/mL, it is the primary choice for clear hair styling gels, shampoos, and oil-free sunscreen sprays [1]. Unlike Benzophenone-3, it does not require lipid phases that would cloud the formulation, allowing for high SPF boosting in purely aqueous or hydroalcoholic systems.
In industrial and cosmetic gels utilizing polyacrylic acid (Carbomer) thickeners, Benzophenone-4 is incorporated at low concentrations (0.1% to 0.5%) to prevent UV-induced chain scission [2]. This ensures the product maintains its intended viscosity and structural integrity during shelf storage in transparent packaging.
For products housed in clear glass or PET packaging, Sulisobenzone is utilized as a broad-spectrum UV absorber to prevent the photo-oxidation of sensitive fragrances and the fading of synthetic or natural colorants [2]. Its ability to be neutralized in situ with triethanolamine ensures it does not disrupt the delicate pH balance required by these sensitive additives.
Corrosive;Irritant